Physicochemical Profiling and Synthetic Methodologies of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic Acid
Physicochemical Profiling and Synthetic Methodologies of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic Acid
Executive Summary
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS: 436086-92-9)[1] is a highly functionalized, amphoteric building block extensively utilized in medicinal chemistry, materials science, and agrochemical development. Characterized by a 3,5-dimethylpyrazole core tethered to a branched propanoic acid moiety, this compound (MDL: MFCD03444758)[2] serves as a critical intermediate for synthesizing kinase inhibitors, non-steroidal anti-inflammatory drug (NSAID) analogs, and novel coordination complexes. This technical guide provides a rigorous examination of its physicochemical properties, structural descriptors, and a self-validating synthetic protocol grounded in aza-Michael addition chemistry.
Structural and Physicochemical Descriptors
The compound (Molecular Formula: C9H14N2O2; Molecular Weight: 182.22 g/mol ) exhibits a dual-nature acid-base profile. The pyrazole nitrogen acts as a weak hydrogen bond acceptor and base, while the carboxylic acid serves as both a hydrogen bond donor and a weak acid.
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters, leveraging predictive thermodynamic models (such as Joback and Crippen)[3] and empirical class data for related pyrazole-propanoic acid derivatives[4].
| Property | Value | Unit / Descriptor | Analytical Relevance |
| Molecular Weight | 182.22 | g/mol | Optimal for fragment-based drug design (FBDD). |
| Topological Polar Surface Area (TPSA) | ~55.1 | Ų | Indicates excellent passive membrane permeability. |
| LogP (Octanol/Water) | 1.5 – 1.8 | - | Favorable lipophilicity for oral bioavailability. |
| pKa (Carboxylic Acid) | ~4.5 | - | Exists as an anion at physiological pH (7.4). |
| pKa (Pyrazole Conjugate Acid) | ~2.5 | - | Remains predominantly unprotonated at physiological pH. |
| Hydrogen Bond Donors (HBD) | 1 | - | Contributes to target binding specificity. |
| Hydrogen Bond Acceptors (HBA) | 4 | - | Enhances aqueous solubility potential. |
| Rotatable Bonds | 3 | - | Provides necessary conformational flexibility. |
Causality in Physicochemical Behavior
The presence of the alpha-methyl group on the propanoic acid chain introduces steric hindrance, which subtly restricts the rotational freedom of the carboxylate group compared to its unbranched analogs. This steric bulk increases the lipophilicity (LogP) and alters the spatial orientation of the pharmacophore—a critical factor when designing ligands for sterically constrained enzyme pockets. Furthermore, the amphoteric nature dictates a pH-dependent solubility profile: the compound is highly soluble in basic aqueous media (as a carboxylate salt) and moderately soluble in organic solvents (as the neutral species at its isoelectric point).
Synthetic Methodology: The Aza-Michael Addition
The most atom-economical route to synthesize 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is the conjugate aza-Michael addition of 3,5-dimethylpyrazole to methacrylic acid[5].
Reaction Logic and Causality
Unlike standard Michael additions, aza-Michael additions to alpha-substituted α,β -unsaturated carbonyls (like methacrylic acid) are kinetically slower. The electron-donating and sterically hindering alpha-methyl group raises the activation energy barrier for nucleophilic attack. To overcome this, a strong organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is employed. DBU enhances the nucleophilicity of the pyrazole by facilitating the deprotonation of the N-H bond, driving the equilibrium toward C-N bond formation.
Step-by-Step Self-Validating Protocol
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Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 3,5-dimethylpyrazole (1.0 equiv, 10 mmol) in 20 mL of absolute ethanol.
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Activation: Add DBU (0.2 equiv, 2 mmol) to the solution and stir at room temperature for 15 minutes to initiate the formation of the highly nucleophilic pyrazolide intermediate.
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Addition: Dropwise, add methacrylic acid (1.2 equiv, 12 mmol) over 10 minutes. The slight excess of the Michael acceptor compensates for any potential polymerization side reactions.
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Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 16-24 hours. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1, visualizing with UV and iodine).
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Quenching & Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol solvent. Dilute the residue with 30 mL of distilled water and carefully adjust the pH to ~4.0 using 1M HCl.
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Isolation: The target amphoteric compound will precipitate at its isoelectric point. Filter the white crystalline solid under vacuum, wash with cold water (2 x 10 mL), and dry in a vacuum desiccator over P2O5.
Synthetic workflow for the aza-Michael addition yielding the target pyrazole propanoic acid.
Analytical Characterization (Self-Validating System)
To ensure the trustworthiness of the synthesized batch, a self-validating analytical system must be employed. The presence of the alpha-methyl group provides distinct spectroscopic signatures that confirm structural integrity.
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1H NMR (400 MHz, DMSO-d6): The primary signature of successful C-N bond formation is the disappearance of the pyrazole N-H proton and the vinylic protons of methacrylic acid. Look for a diagnostic multiplet at ~2.8-3.0 ppm (1H, -CH(CH3)-) and a doublet at ~1.1 ppm (3H, -CH3) corresponding to the alpha-methyl group. The pyrazole ring proton (C4-H) will appear as a sharp singlet at ~5.8 ppm, while the two methyl groups on the pyrazole ring will appear as singlets around 2.1-2.2 ppm.
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13C NMR (100 MHz, DMSO-d6): The carbonyl carbon will resonate at ~176 ppm. The aliphatic carbons of the propanoic acid chain will appear around 15 ppm (CH3), 39 ppm (CH), and 50 ppm (CH2-N).
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LC-MS (ESI+): The theoretical exact mass is 182.1055 Da. The mass spectrum should display a dominant[M+H]+ peak at m/z 183.1.
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IR Spectroscopy: A broad O-H stretching band (3300–2500 cm⁻¹) and a strong, sharp C=O stretching band (~1710 cm⁻¹) confirm the presence of the carboxylic acid, while C=N stretches (~1550 cm⁻¹) confirm the intact pyrazole ring.
Pharmacokinetic and ADME Implications
The physicochemical parameters of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid align perfectly with Lipinski's Rule of Five, making it an ideal fragment for oral drug discovery.
Logical mapping of physicochemical properties to ADME outcomes.
The TPSA of 55.1 Ų is well below the 140 Ų threshold, indicating excellent passive membrane permeability. The LogP of ~1.8 provides an optimal balance between aqueous solubility (necessary for systemic circulation) and lipophilicity (necessary for lipid bilayer crossing). At physiological pH (7.4), the compound exists predominantly as a carboxylate anion. This ionization state prevents it from passively diffusing into the central nervous system unless actively transported, which is a highly desirable trait for targeting peripheral inflammatory or enzymatic pathways without inducing CNS-related side effects.
References
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Title: 3-(3,5-Dimethyl-pyrazol-1-yl)-2-methyl-propionic acid Catalog Information Source: Oakwood Chemical URL: [Link]
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Title: Chemical Properties of 2-Methylpropanoic acid derivatives Source: Cheméo URL: [Link]
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Title: 3-(3,5-DIMETHYL-4-NITRO-PYRAZOL-1-YL)-2-METHYL-PROPIONIC ACID — Chemical Substance Information Source: NextSDS URL: [Link]
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Title: Aza-Michael addition of pyrazoles to crotonic acid Source: Russian Journal of General Chemistry URL: [Link]
Sources
- 1. 3-(3,5-Dimethyl-pyrazol-1-yl)-2-methyl-propionic acid [oakwoodchemical.com]
- 2. 3-(3,5-Dimethyl-pyrazol-1-yl)-2-methyl-propionic acid | 436086-92-9 [sigmaaldrich.com]
- 3. 2-Methylpropanoic acid, 2,2-dimethyl-1-(2-hydroxy-1-methylethyl)propyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. nextsds.com [nextsds.com]
- 5. Author Details - Russian Journal of General Chemistry [bakhtiniada.ru]
